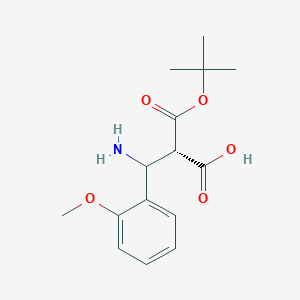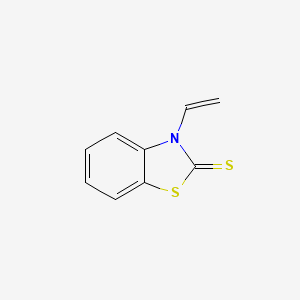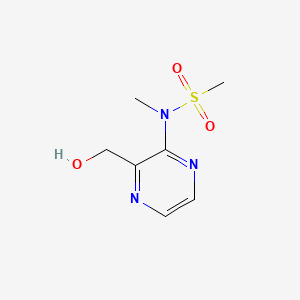
Benzamide, N,N'-(1,2-phenylenebis(thio)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N,N’-(1,2-phenylenebis(thio)bis- is a chemical compound with the molecular formula C20H16N2O2S2 It is known for its unique structure, which includes two benzamide groups connected by a 1,2-phenylenebis(thio) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N’-(1,2-phenylenebis(thio)bis- typically involves the reaction of o-phenylenediamine with 4-(chloromethyl)benzoyl chloride. This reaction is carried out under basic conditions, often using a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 100°C) for 24 hours . The resulting product is then purified and characterized using techniques such as FT-IR, 1H NMR, 13C NMR, and EI-MS .
Industrial Production Methods
While specific industrial production methods for Benzamide, N,N’-(1,2-phenylenebis(thio)bis- are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N,N’-(1,2-phenylenebis(thio)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide linkage to thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide groups or the phenylene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Azido derivatives and other substituted benzamides.
Scientific Research Applications
Benzamide, N,N’-(1,2-phenylenebis(thio)bis- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including heterocycles and polymers.
Biology: Investigated for its potential as a cross-linking agent in protein and nucleic acid studies.
Medicine: Explored for its potential bioactivity, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Benzamide, N,N’-(1,2-phenylenebis(thio)bis- involves its interaction with molecular targets through its disulfide linkage. This linkage can undergo redox reactions, leading to the formation of thiols or sulfoxides, which can interact with various biological molecules. The compound’s ability to form covalent bonds with proteins and other biomolecules makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
N,N’-(1,2-Phenylene)-bis[4-(azidomethyl)benzamide]: Similar structure but with azidomethyl groups instead of benzamide groups.
N,N’-(1,2-Phenylenedisulfanediyl)dibenzamide: Similar disulfide linkage but different substituents on the benzamide groups.
Uniqueness
Benzamide, N,N’-(1,2-phenylenebis(thio)bis- is unique due to its specific disulfide linkage and the presence of benzamide groups. This combination imparts distinct chemical properties, such as redox activity and the ability to form stable complexes with various molecules. These properties make it particularly useful in applications requiring precise molecular interactions and stability.
Properties
CAS No. |
63906-87-6 |
|---|---|
Molecular Formula |
C20H16N2O2S2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-(2-benzamidosulfanylphenyl)sulfanylbenzamide |
InChI |
InChI=1S/C20H16N2O2S2/c23-19(15-9-3-1-4-10-15)21-25-17-13-7-8-14-18(17)26-22-20(24)16-11-5-2-6-12-16/h1-14H,(H,21,23)(H,22,24) |
InChI Key |
LFVGDGCHHCFEJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NSC2=CC=CC=C2SNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Anthracenedione, 2-acetyl-1-amino-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13939885.png)
![4-[2-Chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine](/img/structure/B13939887.png)






![Ethyl 2-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B13939928.png)
![Spiro[3.4]oct-6-ene-1,3-dione](/img/structure/B13939935.png)



![2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13939954.png)
